
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea
Overview
Description
Synthesis Analysis
BTFU is synthesized by reacting 1,1,1-trifluoro-2-bromoethane and urea in the presence of potassium carbonate.Molecular Structure Analysis
The molecular formula of BTFU is C9H8BrF3N2O. The InChI code for a related compound, 3-bromophenyl 2,2,2-trifluoroethyl ether, is 1S/C8H6BrF3O/c9-6-2-1-3-7 (4-6)13-5-8 (10,11)12/h1-4H,5H2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Antitumor Agents
Compounds similar to 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, like N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, are key intermediates in synthesizing antitumor agents such as sorafenib. These compounds demonstrate a high purity yield in their synthesis process (Yan Feng-mei & Liu He-qin, 2009).
Crystal Structure Analysis
Studies on compounds like 3-(4-bromophenyl)-1-methoxy-1-methylurea, a phenylurea herbicide, provide insights into molecular interactions and crystal structures, which are fundamental in understanding the chemical properties and potential applications of related urea compounds (Gihaeng Kang et al., 2015).
Chemical Interactions and Stability
Research on the interaction between urea compounds and various anions, as seen in studies involving 1,3-bis(4-nitrophenyl)urea, can shed light on the stability and reactivity of similar compounds like 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea (M. Boiocchi et al., 2004).
Applications in Agriculture and Environment
Nitrogen Fertilization in Agriculture
Studies on urea as a nitrogen source in agriculture, exploring its volatilization and impact on crop yield, are relevant to understanding the agricultural applications of urea derivatives (R. Norman et al., 2009).
Herbicide Degradation by Soil Fungi
The degradation of phenyl-substituted urea herbicides by soil fungi, as demonstrated in studies involving chlorbromuron, can inform the environmental impact and biodegradability of similar compounds (M. Weinberger & J. Bollag, 1972).
Biological and Medicinal Applications
Anticancer Agents
The synthesis and evaluation of diaryl ureas as anticancer agents highlight the potential medicinal applications of similar urea derivatives. These compounds show significant antiproliferative effects on various cancer cell lines (Jian Feng et al., 2020).
Potential in Central Nervous System Therapeutics
Research on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which exhibit anxiolytic and muscle-relaxant properties, suggests that structurally related urea compounds might have applications in treating CNS disorders (C. Rasmussen et al., 1978).
properties
IUPAC Name |
1-(3-bromophenyl)-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCXXGUETWAUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677695 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea | |
CAS RN |
1036990-21-2 | |
| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

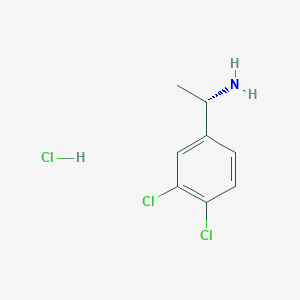
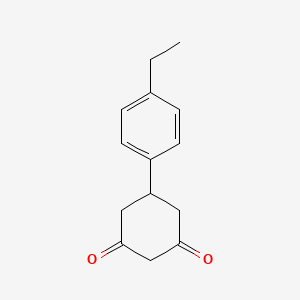
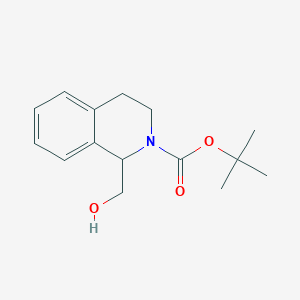
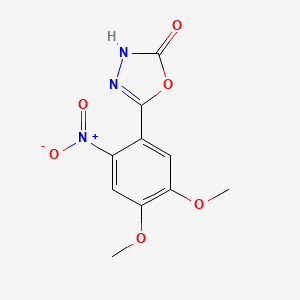
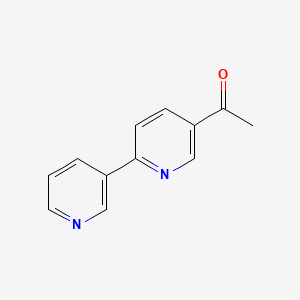
![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)
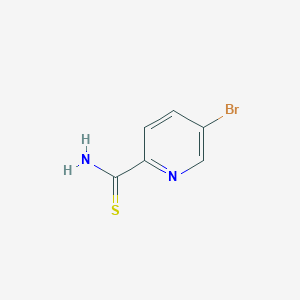


![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
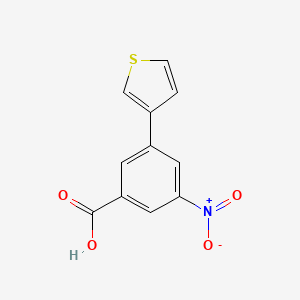
![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)
